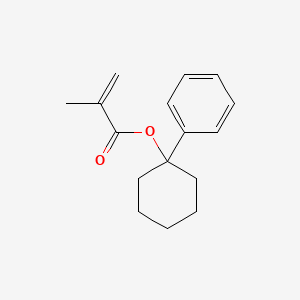
1-Phenylcyclohexyl methacrylate
概要
説明
1-Phenylcyclohexyl methacrylate is an organic compound with the chemical formula C16H20O2. It is a methacrylate ester derived from methacrylic acid and 1-phenylcyclohexanol.
作用機序
Target of Action
It is known that similar compounds, such as [1-phenylcyclohexyl]piperidine (phencyclidine, pcp), act as noncompetitive antagonists of the nmda (n-methyl-d-aspartate) subcategory of the glutamate receptor . This leads to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .
Mode of Action
For instance, Phencyclidine (PCP) interacts with the NMDA receptor, leading to a decrease in the reabsorption of monoaminergic neurotransmitters .
Biochemical Pathways
Based on its potential interaction with the nmda receptor, it may influence pathways related to neurotransmission .
Pharmacokinetics
Its molecular weight (24433) and predicted density (104±01 g/cm3) suggest that it may have favorable bioavailability .
Result of Action
Based on its potential interaction with the nmda receptor, it may influence neurotransmission, potentially leading to changes in neural signaling .
生化学分析
Biochemical Properties
Methacrylate derivatives are known to participate in various biochemical reactions
Cellular Effects
Methacrylate derivatives have been shown to influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on similar compounds suggest that the effects of 1-Phenylcyclohexyl methacrylate may vary with dosage . This could include threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with transporters or binding proteins and may affect its localization or accumulation
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-phenylcyclohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient purification techniques to obtain high-purity products .
化学反応の分析
Types of Reactions: 1-Phenylcyclohexyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high molecular weight polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-phenylcyclohexanol.
Substitution Reactions: The methacrylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Substitution Reactions: Nucleophiles such as amines or alcohols can react with the methacrylate group.
Major Products Formed:
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: Methacrylic acid and 1-phenylcyclohexanol.
Substitution Reactions: Substituted methacrylate derivatives.
科学的研究の応用
1-Phenylcyclohexyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The polymers derived from this compound are used in coatings, adhesives, and advanced materials.
Biomedical Applications: Due to its biocompatibility, it is explored for use in medical devices and drug delivery systems.
Environmental Applications: Polymers based on this compound are investigated for their potential in environmental remediation
類似化合物との比較
Methyl Methacrylate: A widely used methacrylate monomer with similar polymerization properties.
Ethyl Methacrylate: Another methacrylate ester with comparable chemical behavior.
Butyl Methacrylate: Known for its flexibility and use in coatings and adhesives.
Uniqueness: 1-Phenylcyclohexyl methacrylate stands out due to its phenylcyclohexyl group, which imparts unique steric and electronic properties to the resulting polymers. This makes it particularly useful in applications requiring specific mechanical and thermal properties .
特性
IUPAC Name |
(1-phenylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-13(2)15(17)18-16(11-7-4-8-12-16)14-9-5-3-6-10-14/h3,5-6,9-10H,1,4,7-8,11-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEQQJNHGXZVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


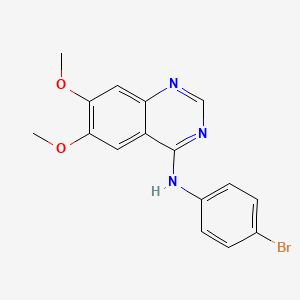
![8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3121880.png)
![4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B3121885.png)


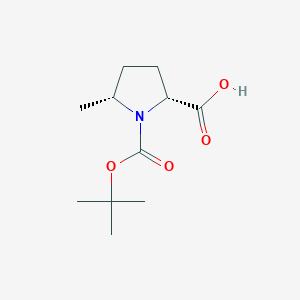


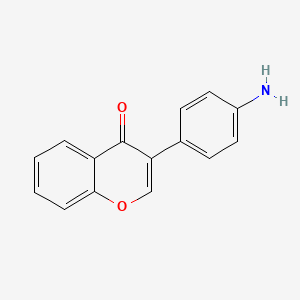
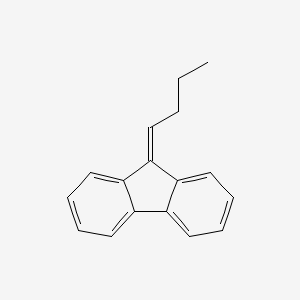



![[1-(4-Methylbenzyl)cyclopropyl]amine hydrochloride](/img/structure/B3121972.png)
